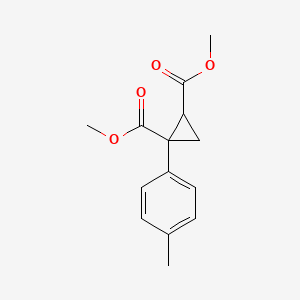

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Description

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring substituted with a p-tolyl group and two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)14(13(16)18-3)8-11(14)12(15)17-2/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDELUPEGODJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507956 | |

| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345618-40-8 | |

| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory Preparation Methods

2.1. Cyclopropanation of Olefinic Precursors

The most direct and widely reported laboratory synthesis of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate involves cyclopropanation reactions using donor–acceptor olefins and diazo compounds in the presence of transition metal catalysts or Lewis acids.

General Procedure

- Starting Materials : Dimethyl (E)-2-(p-tolyl)acrylate or similar α,β-unsaturated esters.

- Cyclopropanation Agent : Commonly, a diazo compound such as dimethyl diazomalonate.

- Catalyst : Transition metal catalysts (e.g., copper(II) acetate, rhodium(II) acetate), or Lewis acids (e.g., tin(IV) chloride).

- Solvent : Dichloromethane, toluene, or chloroform.

- Conditions : Inert atmosphere (argon or nitrogen), 0–55°C, reaction times ranging from 2 to 24 hours.

Example Reaction

$$

\text{Dimethyl (E)-2-(p-tolyl)acrylate} + \text{Dimethyl diazomalonate} \xrightarrow{\text{Cu(II) or SnCl}_4} \text{this compound}

$$

- Yield : Typically 60–85% after purification by column chromatography.

Data Table: Cyclopropanation Method Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Cu(II), Rh(II), SnCl₄ | SnCl₄ often used for high selectivity |

| Temperature | 0–55°C | Higher temps may increase side products |

| Solvent | DCM, toluene, chloroform | Choice affects rate and selectivity |

| Reaction Time | 2–24 h | Dependent on scale and catalyst |

| Yield | 60–85% | After chromatographic purification |

2.2. Lewis Acid Catalyzed Cyclopropanation

A notable method involves the cyclopropanation of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate with acetonitrile in the presence of tin(IV) chloride (SnCl₄) under an argon atmosphere at 55°C for several hours. This method is valued for its operational simplicity and good yields, although it is less common than the diazo approach.

- Yield : Typically 65–80%

- Advantages : Operationally simple, scalable

- Limitations : Requires careful control of moisture and temperature

While less frequently employed, other cyclopropanation strategies include the use of sulfur or selenium ylides and photochemical methods. However, these are less common for large-scale or routine synthesis due to lower selectivity or practical constraints.

Scale-Up and Industrial Considerations

There is limited documentation on industrial-scale synthesis, but the general approach involves scaling up laboratory cyclopropanation reactions with attention to:

- Reaction optimization: Adjusting catalyst loading, temperature, and mixing for batch or continuous processes.

- Purification: Employing crystallization or distillation, followed by chromatographic techniques to ensure product purity.

- Safety: Managing diazo compounds and transition metal residues.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Yield (%) | Scalability | Notes |

|---|---|---|---|---|

| Transition metal-catalyzed cyclopropanation | Cu(II), Rh(II), DCM | 60–85 | Good | Widely used, robust |

| Lewis acid-catalyzed cyclopropanation | SnCl₄, acetonitrile, 55°C | 65–80 | Good | Simple, moisture-sensitive |

| Photochemical/ylide methods | Light, sulfur/selenium | 30–60 | Limited | Specialized, less common |

Research Findings and Notes

- Diastereoselectivity : The cyclopropanation often yields a mixture of diastereomers, which can be separated by chromatography or crystallization.

- Functional Group Tolerance : Both methods tolerate a range of substituents, but electron-rich aromatics (like p-tolyl) generally provide higher yields and selectivity.

- Post-Synthetic Transformations : The product can serve as a precursor for further transformations, such as the synthesis of pyrrolidin-2-ones and other heterocycles, via nucleophilic ring-opening or cycloaddition reactions.

- Purification : Silica gel column chromatography is standard for laboratory-scale purification. For larger scale, recrystallization from ethanol or ethyl acetate may be used.

Summary Table: Key Preparation Data

| Preparation Route | Typical Yield (%) | Purification | Special Notes |

|---|---|---|---|

| Diazo cyclopropanation (Cu, Rh) | 60–85 | Chromatography | High selectivity, scalable |

| SnCl₄-catalyzed cyclopropanation | 65–80 | Chromatography | Simple, moisture-sensitive |

| Photochemical/ylide | 30–60 | Chromatography | Less common, specialized |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with nitriles to form pyrrolines and pyrroles.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Lewis Acids: Tin(IV) chloride (SnCl4) is commonly used to activate the cyclopropane ring for cycloaddition reactions.

Hydrolysis Agents: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed

Pyrrolines and Pyrroles: Formed through cycloaddition reactions with nitriles.

Carboxylic Acids: Formed through hydrolysis of the ester groups.

Scientific Research Applications

Synthesis and Reactivity

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate can be synthesized through various methods, often involving cycloaddition reactions or nucleophilic ring-opening processes. Recent studies have demonstrated that it can be effectively used as a precursor for synthesizing biologically active compounds such as pyrrolidin-2-ones.

Synthetic Pathways

- Cycloaddition Reactions : The compound can undergo cycloaddition with various nucleophiles, leading to the formation of complex structures with potential biological activity .

- Nucleophilic Ring Opening : Under Lewis acid catalysis, this compound can be subjected to nucleophilic attack, resulting in the formation of γ-lactams and other derivatives. This reaction typically proceeds through an S_N2-like mechanism, preserving the stereochemistry of the chiral center .

Pharmaceutical Applications

The utility of this compound extends into medicinal chemistry. It serves as a building block for synthesizing various pharmacologically relevant compounds.

Case Study: Synthesis of Pyrrolidin-2-ones

One notable application is its transformation into 1,5-substituted pyrrolidin-2-ones. This class of compounds has shown promise in treating neurological disorders due to their structural similarity to GABA (gamma-aminobutyric acid) analogs. The synthesis involves a straightforward one-pot reaction that yields high overall yields with minimal purification steps required .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science. Its ability to form stable polymers and copolymers makes it a candidate for developing advanced materials with specific mechanical and thermal properties.

Polymerization Studies

Research indicates that derivatives of this compound can participate in polymerization reactions, leading to materials with enhanced properties suitable for various industrial applications .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate in chemical reactions involves the activation of the cyclopropane ring by Lewis acids, leading to the formation of reactive intermediates. These intermediates can then undergo various transformations, such as cycloaddition or hydrolysis, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 1-(phenyl)cyclopropane-1,2-dicarboxylate

- Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate

- Dimethyl 1-(2-tolyl)cyclopropane-1,2-dicarboxylate

Uniqueness

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and the types of products formed in chemical reactions. The position of the methyl group on the aromatic ring can also affect the compound’s physical and chemical properties .

Biological Activity

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (CAS No. 345618-40-8) is a cyclopropane derivative that has gained attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure substituted with a p-tolyl group and two ester functionalities. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl derivatives with dicarboxylic acid precursors. Various synthetic routes have been explored, including:

- Donor-Acceptor Cyclopropanation : This method utilizes donor-acceptor cyclopropanes to form the desired compound in moderate yields. Specific conditions include the use of catalysts like Rhodium(II) acetate and appropriate reaction conditions to optimize yield and selectivity .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown micromolar activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | ~10 |

| This compound | HeLa | ~12 |

| This compound | B16F10 | ~15 |

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Compounds in this class have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Further studies are required to clarify these interactions and their implications for therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Anticancer Efficacy : In a study involving mouse models of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria indicated that derivatives of this compound inhibited bacterial growth effectively at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate, and what analytical techniques validate its purity?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using 1,1-cyclopropanediesters as precursors. For example, nitrone-based cycloadditions or [2+1] cyclopropane ring-forming reactions are employed, followed by esterification . Key validation steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry via - and -NMR chemical shifts.

- High-Performance Liquid Chromatography (HPLC) : Assess enantiomeric excess (e.g., >99% ee) using chiral columns and isocratic elution .

- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, O content) .

Q. How is the cyclopropane ring stability evaluated under varying reaction conditions?

- Methodological Answer : Stability tests involve exposing the compound to acidic, basic, or thermal conditions. For example:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- Kinetic Studies : Monitor ring-opening reactions via time-resolved NMR or UV-Vis spectroscopy.

- Computational Modeling : Use density functional theory (DFT) to predict strain energy and reactivity .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in cyclopropane-functionalized systems like this compound?

- Methodological Answer : Diastereoselectivity is achieved through:

- Chiral Auxiliaries : Incorporate enantiopure catalysts (e.g., Jacobsen’s salen complexes) during cyclopropanation .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at low temperatures (-20°C to 0°C) favor kinetic control .

- Stereochemical Analysis : Compare experimental -NMR coupling constants with DFT-predicted dihedral angles .

Q. How can the biological activity of cyclopropane derivatives be systematically evaluated?

- Methodological Answer : Follow standardized antimicrobial assays:

-

Minimum Inhibitory Concentration (MIC) Testing : Use microbroth dilution in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi) with inocula standardized to . Reference antibiotics (e.g., amikacin) serve as controls .

-

Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., p-tolyl group) and correlate changes with MIC values (Table 1).

Table 1. Example MIC Data for Cyclopropane Derivatives

Compound S. aureus (µg/mL) C. albicans (µg/mL) Parent cyclopropane ester 32 64 p-Tolyl-modified derivative 8 16

Q. What theoretical frameworks guide the design of experiments involving cyclopropane dicarboxylates?

- Methodological Answer : Apply the quadripolar model to integrate:

- Theoretical Pole : Cyclopropane ring strain and frontier molecular orbital (FMO) theory to predict reactivity .

- Epistemological Pole : Hypothesis-driven testing of ring-opening mechanisms (e.g., electrophilic vs. radical pathways).

- Technical Pole : Advanced techniques like X-ray crystallography for structural elucidation .

Key Considerations for Data Interpretation

- Contradiction Resolution : Conflicting NMR data (e.g., unexpected coupling constants) may arise from dynamic ring puckering. Use variable-temperature NMR to resolve ambiguities .

- Scalability Challenges : Pilot-scale synthesis requires optimizing catalyst loading and purification steps (e.g., recrystallization vs. column chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.